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Compound of Interest

Compound Name: 1,2-Diamino-2-methylpropane

Cat. No.: B052399

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for 1,2-Diamino-2-methylpropane (CAS No. 811-
93-8). This document is intended to serve as a core reference for researchers and
professionals involved in drug development and chemical synthesis, offering detailed spectral
data, experimental protocols, and a logical workflow for spectroscopic analysis.

Introduction

1,2-Diamino-2-methylpropane is a diamine of interest in various chemical syntheses,
including the preparation of novel therapeutic agents. A thorough understanding of its
spectroscopic characteristics is fundamental for its identification, purity assessment, and
structural elucidation in complex reaction mixtures. This guide presents key *H NMR, 3C NMR,
and IR spectroscopic data to facilitate these processes.

Spectroscopic Data

The following sections present the quantitative NMR and IR data for 1,2-Diamino-2-
methylpropane. This data has been compiled from the Spectral Database for Organic
Compounds (SDBS), a reliable source for spectroscopic information.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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The *H NMR spectrum of 1,2-Diamino-2-methylpropane provides information on the chemical
environment and connectivity of the hydrogen atoms in the molecule.

Table 1: *H NMR Spectroscopic Data for 1,2-Diamino-2-methylpropane

Chemical Shift ()

Multiplicity Integration Assignment
[Ppm]
) Methylene protons (-
2.53 Singlet 2H
CHz2)
) Amine protons (-NH-2)
1.25 Singlet 4H
X2
Methyl protons (-CHs
1.05 Singlet 6H P ( )

X2

Solvent: CDCl3

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the number of chemically distinct carbon environments and
their electronic nature.

Table 2: 13C NMR Spectroscopic Data for 1,2-Diamino-2-methylpropane

Chemical Shift (8) [ppm] Assignment

55.6 Methylene carbon (-CHz)
51.1 Quaternary carbon (-C(CHs)z2)
26.1 Methyl carbons (-CHs) x 2

Solvent: CDCIz

Infrared (IR) Spectroscopy
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The IR spectrum provides information about the functional groups present in the molecule
through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for 1,2-Diamino-2-methylpropane

Wavenumber (cm~?) Intensity Assignment

3360 Strong N-H stretch (asymmetric)

3290 Strong N-H stretch (symmetric)

2960 Strong C-H stretch (aliphatic)

1590 Medium N-H bend (scissoring)

1470 Medium C-H bend (asymmetric)

1370 Medium C-H bend (symmetric, gem-
dimethyl)

870 Medium N-H wag

Sample Preparation: Liquid Film

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra presented in
this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra of 1,2-Diamino-2-methylpropane
for structural confirmation and purity analysis.

Materials:
e 1,2-Diamino-2-methylpropane sample
» Deuterated chloroform (CDCls) with 0.03% v/v tetramethylsilane (TMS)

¢ NMR tube (5 mm diameter)
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o Pipettes
* NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: a. Accurately weigh approximately 5-10 mg of 1,2-Diamino-2-
methylpropane. b. Dissolve the sample in approximately 0.6-0.7 mL of CDCls containing
TMS in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.

e Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and place it
in the magnet. b. Tune and shim the spectrometer to optimize the magnetic field
homogeneity. c. Lock the spectrometer onto the deuterium signal of the CDCls.

e 1H NMR Acquisition: a. Acquire the *H NMR spectrum using a standard pulse sequence. b.
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation
delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-
to-noise ratio.

e 13C NMR Acquisition: a. Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence. b. Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2
seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more)
due to the low natural abundance of 13C.

o Data Processing: a. Apply Fourier transformation to the acquired free induction decays
(FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS
signal at 0.00 ppm for both *H and 13C spectra. d. Integrate the peaks in the H NMR
spectrum. e. ldentify and label the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of 1,2-Diamino-2-methylpropane to identify its
characteristic functional groups.

Materials:

e 1,2-Diamino-2-methylpropane sample (liquid)
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o Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory or salt plates (e.g., NaCl or KBr)

e Pipette

¢ Solvent for cleaning (e.g., isopropanol or acetone)
o Lint-free wipes

Procedure (using ATR-FTIR):

e Background Spectrum: a. Ensure the ATR crystal is clean and dry. b. Acquire a background
spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to
remove contributions from the atmosphere (e.g., CO2 and water vapor).

o Sample Analysis: a. Place a small drop of the liquid 1,2-Diamino-2-methylpropane sample
onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. b.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio over a spectral range of 4000 to 400 cm~1.

o Data Processing and Cleaning: a. The spectrometer software will automatically subtract the
background spectrum from the sample spectrum. b. Identify and label the major absorption
bands. c. Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after

the measurement.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a chemical compound like 1,2-Diamino-2-methylpropane.
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Logical Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Conclusion

This technical guide provides essential spectroscopic data and standardized protocols for the
analysis of 1,2-Diamino-2-methylpropane. The tabulated NMR and IR data serve as a reliable
reference for compound identification and quality control. The outlined experimental procedures
offer a clear guide for reproducing these results, and the logical workflow diagram provides a
conceptual framework for the overall process of spectroscopic characterization. This
information is critical for professionals in the pharmaceutical and chemical industries to ensure
the identity and purity of this important chemical intermediate.

 To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-Diamino-2-
methylpropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052399#spectroscopic-data-of-1-2-diamino-2-
methylpropane-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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